molecular formula C5H2BrCl2N B3007162 2-Bromo-3,6-dichloropyridine CAS No. 1266119-41-8

2-Bromo-3,6-dichloropyridine

Cat. No.: B3007162
CAS No.: 1266119-41-8
M. Wt: 226.88
InChI Key: PRMITIHCWOXLQY-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichloropyridine is an organic compound with the molecular formula C5H2BrCl2N It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2nd, 3rd, and 6th positions of the pyridine ring

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it’s used to produce.

Mode of Action

2-Bromo-3,6-dichloropyridine is often used in Suzuki–Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst. The palladium undergoes oxidative addition to form a new Pd–C bond with the electrophilic organic group (this compound in this case). Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

It’s known that similar compounds can cause irritation to the skin, eyes, and respiratory system

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, its reactivity in Suzuki–Miyaura coupling reactions could be affected by the choice of solvent, the temperature of the reaction, and the specific boron reagent used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichloropyridine typically involves halogenation reactions. One common method is the bromination of 3,6-dichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3,6-dichloropyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,6-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

2-bromo-3,6-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMITIHCWOXLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266119-41-8
Record name 2-bromo-3,6-dichloropyridine
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